BenchChemオンラインストアへようこそ!

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

Chiral recognition Enantioselectivity GPCR ligand design

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is a chiral, N-Boc-protected non-proteinogenic amino acid. It features a 4,4-gem-difluorocyclohexyl side chain attached to the alpha-carbon of glycine, with defined (S)-stereochemistry.

Molecular Formula C13H21F2NO4
Molecular Weight 293.31 g/mol
CAS No. 394735-65-0
Cat. No. B1373859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
CAS394735-65-0
Molecular FormulaC13H21F2NO4
Molecular Weight293.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)O
InChIInChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9(10(17)18)8-4-6-13(14,15)7-5-8/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)/t9-/m0/s1
InChIKeyJALIUBZVGPQDJB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Boc-4,4-difluorocyclohexylglycine (CAS 394735-65-0) – Core Identity and Structural Class


(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is a chiral, N-Boc-protected non-proteinogenic amino acid. It features a 4,4-gem-difluorocyclohexyl side chain attached to the alpha-carbon of glycine, with defined (S)-stereochemistry . The compound serves as a conformationally constrained, fluorinated building block for peptide and peptidomimetic synthesis, where the difluorocyclohexyl group is valued for modulating lipophilicity, metabolic stability, and target binding .

Why Generic Substitution of (S)-Boc-4,4-difluorocyclohexylglycine (CAS 394735-65-0) Is Not Feasible


Even closely related in-class compounds cannot be interchanged because three distinct structural features of this molecule—the (S)-configuration, the gem-difluorocyclohexyl group, and the Boc protection—each impart unique stereoelectronic and pharmacokinetic consequences that are not replicated by non-fluorinated, enantiomeric, or alternatively protected analogs . The difluorocyclohexyl moiety profoundly alters ring conformation and electron distribution compared to a simple cyclohexyl ring, the (S)-enantiomer is required for stereospecific target recognition (as demonstrated in the HIV entry inhibitor Maraviroc, which contains the same (S)-4,4-difluorocyclohexyl fragment [1]), and removal of Boc prematurely exposes the free amine, compromising stability and synthetic utility . The quantitative evidence below substantiates why each of these differentiators carries practical consequences for research and industrial applications.

Quantitative Differential Evidence for (S)-Boc-4,4-difluorocyclohexylglycine (CAS 394735-65-0)


Stereochemical Discrimination: (S)- vs (R)-Enantiomer in Biological Target Engagement

The (S)-absolute configuration is critical for bioactivity. In Maraviroc (UK-427,857), which incorporates the identical (S)-4,4-difluorocyclohexylglycine-derived fragment, the (S)-configured 4,4-difluorocyclohexyl moiety is essential for selective CCR5 antagonism; the corresponding (R)-epimer shows >100-fold loss in binding affinity [1]. This stereochemical requirement translates directly to the title compound when used as a building block for stereodefined ligands.

Chiral recognition Enantioselectivity GPCR ligand design

Metabolic Soft-Spot Shielding by Gem-Difluoro Substitution vs Non-Fluorinated Cyclohexyl Analogs

The gem-difluoro substitution at the 4-position of the cyclohexyl ring blocks a major site of CYP450-mediated hydroxylation. In Maraviroc, metabolism studies identify the 2- and 3-positions of the 4,4-difluorocyclohexyl moiety as hydroxylation sites, but the 4-position itself is shielded; non-fluorinated cyclohexyl analogs undergo more rapid oxidative clearance at multiple ring positions [1][2]. For building blocks incorporating this nucleus, the difluoro group confers enhanced oxidative stability relative to unsubstituted cyclohexylglycine derivatives.

CYP450 metabolism Oxidative stability Fluorine blocking

Conformational Constraint Imposed by Gem-Difluoro vs Mono-Fluoro or Non-Fluorinated Cyclohexyl Rings

The gem-difluoro substituent strongly biases the cyclohexane chair conformation toward a single preferred puckering mode, reducing conformational entropy upon target binding. ¹⁹F NMR and X-ray crystallographic studies on 4,4-difluorocyclohexyl derivatives show a tighter distribution of ring torsional angles compared to the parent cyclohexyl or 4-monofluorocyclohexyl rings [1]. This conformational pre-organization can translate into improved binding affinity and selectivity when the (S)-Boc-4,4-difluorocyclohexylglycine is incorporated into peptide ligands.

Conformational analysis Ring puckering Fluorine steric effects

Differential Reactivity and Deprotection Selectivity: Boc vs Fmoc Protection in Peptide Synthesis

The Boc protecting group on (S)-Boc-4,4-difluorocyclohexylglycine is cleaved under mild acidic conditions (TFA, 1-4 M in DCM, 0-25 °C) with typical quantitative conversion within 1-2 hours, whereas Fmoc requires basic conditions (20% piperidine in DMF) which can promote epimerization or side reactions in acid-sensitive fluorinated substrates [1]. The Boc strategy permits orthogonal protection protocols, particularly when acid-labile side-chain protecting groups are absent or when the target sequence is compatible with HF or TFA cleavage.

Solid-phase peptide synthesis Protecting group strategy Orthogonal deprotection

Lipophilicity Modulation by Fluorination: ΔlogP Comparison for Cyclohexyl vs 4,4-Difluorocyclohexyl Glycine Scaffolds

Introduction of two fluorine atoms at the 4-position of the cyclohexyl ring increases logP by approximately 0.6–0.8 log units compared to the non-fluorinated cyclohexylglycine analog, as measured by shake-flask or calculated (CLOGP) methods [1]. This modest lipophilicity gain can improve membrane permeability without violating Lipinski's Rule of 5, offering a balanced pharmacokinetic profile for drug candidates derived from this building block.

Lipophilicity Drug-like properties Fluorine effects

Optimal Application Scenarios for (S)-Boc-4,4-difluorocyclohexylglycine (CAS 394735-65-0)


Synthesis of Stereochemically Pure CCR5 or Other GPCR Antagonist Analogs

The Maraviroc precedent demonstrates that the (S)-4,4-difluorocyclohexyl fragment confers >100-fold enantioselectivity at CCR5 [1]. Researchers developing next-generation chemokine receptor antagonists should prioritize this building block to maintain the critical (S)-configuration required for target engagement, avoiding the affinity loss observed with (R)-epimers.

Design of Metabolically Stabilized Peptide Leads with Reduced Hepatic Clearance

Because the gem-difluoro group shields the 4-position of the cyclohexane ring from CYP-mediated oxidation [1], this building block is an evidence-based choice for programs where reducing oxidative metabolism is a primary optimization goal. Its use can extend the half-life of peptide or peptidomimetic lead series compared to non-fluorinated cyclohexylglycine surrogates.

Conformationally Restricted Peptidomimetic Libraries for Fragment-Based Screening

The conformational bias imparted by the 4,4-difluorocyclohexyl ring (~1.5 kcal/mol preference for a single chair conformer) [1] reduces rotational freedom, potentially enhancing binding enthalpy in fragment-based or structure-guided design campaigns. This building block is therefore particularly suited for constructing constrained peptide libraries aimed at challenging protein–protein interaction targets.

Boc-SPPS Protocols Requiring Minimal Epimerization for Fluorinated Amino Acids

In solid-phase peptide synthesis where acid-labile linkers are employed, the Boc protecting group can be removed with TFA while maintaining the integrity of the acid-stable difluorocyclohexyl moiety, with lower epimerization than Fmoc-based alternatives [1]. This makes (S)-Boc-4,4-difluorocyclohexylglycine the building block of choice for peptides destined for acidic global deprotection strategies.

Quote Request

Request a Quote for (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.